molecular formula C13H16O B1266569 2-Benzylcyclohexanone CAS No. 946-33-8

2-Benzylcyclohexanone

Cat. No. B1266569
CAS RN: 946-33-8
M. Wt: 188.26 g/mol
InChI Key: CUYLPYBYCYQGCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Benzylcyclohexanone can be synthesized through a multi-step process that typically begins with the reaction of benzaldehyde and cyclohexanone. This process involves an initial Aldol Reaction, followed by catalytic hydrogenation to yield 2-benzylcyclohexanone. The effects of reactants' molar ratio, reaction temperature, and catalyst dosage on the synthesis efficiency have been discussed in detail (Liu Xiao-bin, 2009).

Molecular Structure Analysis

The molecular structure of 2-benzylcyclohexanone has been characterized using various spectroscopic techniques, including IR and GCMS. These analyses provide valuable insights into the compound's structural features, such as its carbonyl group orientation and the spatial arrangement of the benzyl group relative to the cyclohexanone ring. Advanced computational methods have also been applied to understand its preferred conformations and electronic structure (D. Sajan et al., 2011).

Chemical Reactions and Properties

2-Benzylcyclohexanone participates in a variety of chemical reactions, reflecting its rich chemistry. It can undergo reductive amination to form benzylcyclohexylamine, showcasing its utility in synthesizing amines. Moreover, its reactivity towards photocycloaddition reactions has been demonstrated, further underscoring its versatility in organic synthesis (Leticia Oliveira Ferrer & P. Margaretha, 2001).

Scientific Research Applications

Synthesis and Chemistry

  • 2-Benzylcyclohexanone has been used in the synthesis of various chemical compounds. A notable example includes its role in the synthesis of 2-benzylcyclohexylamine, achieved through a three-step process starting from benzaldehyde and cyclohexanone. This synthesis involves catalytic reduction and reductive amination reactions, showcasing the versatility of 2-benzylcyclohexanone in chemical transformations (Liu Xiao-bin, 2009).

Applications in Pharmaceutical Research

  • Research dating back to 1976 indicated that certain derivatives of 2-benzylcyclohexanone, such as 2-benzylidenecyclohexanones, displayed antitumor and cytotoxic activities. These compounds also showed inhibitory effects on mitochondrial function in yeast, underscoring their potential in pharmaceutical research (J. Dimmock et al., 1976).

Spectroscopy and Quantum Chemical Analysis

  • The compound has been subject to detailed quantum chemical computations and spectral investigations. For example, a study on 2,6-bis(p-methyl benzylidene cyclohexanone) employed techniques like FT-Raman and FT-IR spectroscopy, along with Ab initio molecular computation. This research highlights the importance of 2-benzylcyclohexanone derivatives in the field of spectroscopy and computational chemistry (M. Amalanathan et al., 2008).

Catalysis and Organic Synthesis

  • 2-Benzylcyclohexanone derivatives have been employed as ligands in asymmetric catalysis. Their use has been demonstrated in processes such as asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, indicating their potential utility in organic synthesis and catalysis (I. Schiffers et al., 2006).

High-Temperature Chemistry

  • Derivatives of 2-benzylcyclohexanone, like 2,6-dibenzylidenecyclohexanone, have been studied for their reactivity in high-temperature water. These investigations provide insights into the behavior of these compounds under extreme conditions, which is relevant for industrial chemistry applications (Xian-jun Bi et al., 2006).

Safety And Hazards

2-Benzylcyclohexanone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-benzylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYLPYBYCYQGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314740
Record name 2-Benzylcyclohexanone
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylcyclohexanone

CAS RN

946-33-8
Record name 2-Benzylcyclohexanone
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Record name 2-Benzylcyclohexan-1-one
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Record name 2-Benzylcyclohexanone
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Synthesis routes and methods I

Procedure details

A mixture of 1-(1-pyrrolidinyl)cyclohexane (85.4 g) and benzyl chloride (100 ml) in dioxane (400 ml) was heated under reflux for 23 hours under nitrogen. Water (100 ml) was then added and the brown oil was distilled to give (2RS)-2-phenylmethylcyclohexanone (47.1 g).
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium amide (15.6 g, 0.4 mol) was added portionwise to a solution of cyclohexanone (39.26 g, 1.46 mL, 0.4 mol) in 350 mL of anhydrous diethyl ether. The resulting suspension was heated under reflux for 3 h after which time benzyl chloride (46.8 g, 42.6 mL, 0.37 mol) was rapidly added. The mixture was heated under reflux for a further 5 h, then cooled and poured into cold water. The organics were washed once with a dilute HCI solution, a dilute sodium bicarbonate solution and finally with water. The organic layer was dried, filtered and the ether was removed to give 2-benzylcyclohexanone as an oil (28 g, 40%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
PB Russell - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… prepared by catalytic reduction of 2-benzylcyclohexanone with platinum in acidic methanol. … This was prepared by reduction of 2-benzylcyclohexanone (111) with sodium in moist ether (…
Number of citations: 2 pubs.rsc.org
JD Billimoria - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… 2-Benzylidenecyclohexanone was hydrogenated over palladium-strontium carbonate to 2-benzylcyclohexanone, which with sodium acetylide in liquid ammonia gave an inseparable …
Number of citations: 12 pubs.rsc.org
G Stork, R Terrell, J Szmuszkovicz - Journal of the American …, 1954 - ACS Publications
… Similar alkylation with benzyl chloride produces 2-benzylcyclohexanone. Functional groups may be present in the halide: Ethyl bromo-acetate leads to ethyl 2-oxo-cyclohexaneacetate …
Number of citations: 421 pubs.acs.org
H Kaku, S Takaoka, T Tsunoda - Tetrahedron, 2002 - Elsevier
An X-ray crystallographic study elucidated the structure of the inclusion complex TADDOL 1·(R)-2-benzylcyclohexanone (2). The study disclosed that the assembly of the host molecule …
Number of citations: 21 www.sciencedirect.com
JW Cook, CL Hewett - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… established by direct comparison with 2-benzylcyclohexanone prepared from a-benzylpimelic acid, which was obtained by hydrolysis of ethyl 2-benzylcyclohexanone-2-carboxylate (XIV…
Number of citations: 34 pubs.rsc.org
CD Wright - 1956 - search.proquest.com
… The yield of 2-benzylcyclohexanone, bp 132 (2.3 mm .), N^ 6 , 7 … C ydisation of 2-Benzylcyclohexanone. A m ixture of 110.0 g. (0.825 mole) of powdered aluminum chloride, 50.0 g. …
Number of citations: 0 search.proquest.com
T Takahashi, N Nakao, T Koizumi - Tetrahedron: Asymmetry, 1997 - Elsevier
… of the lithium enolate of 2benzylcyclohexanone 6a with simple chalcogen compounds la--4a … Usual work-up and isolation gave 2-benzylcyclohexanone 7a. The ee of the ketone 7a was …
Number of citations: 57 www.sciencedirect.com
YB Tewari, JF Liebman, JD Rozzell… - The Journal of Chemical …, 2007 - Elsevier
… The 2-substituted cyclohexanones included in this study are: 2-methylcyclohexanone, 2-phenylcyclohexanone, and 2-benzylcyclohexanone. The equilibrium constants K for the …
Number of citations: 4 www.sciencedirect.com
K Matsumoto, T Oishi, T Nakata, T Shibata, K Ohta - Biocatalysis, 1994 - Taylor & Francis
… 1-Acetoxy-2-benzylcyclohexene (1) was chosen as the substrate for assay of enantioselectivity because the ee of the product (R)-2-benzylcyclohexanone (2) is easily determined by …
Number of citations: 9 www.tandfonline.com
O Katoh, T Sugai, H Ohta - Tetrahedron: Asymmetry, 1994 - Elsevier
… In the present work, the starting material is (R)-2-benzylcyclohexanone … (R)-2-benzylcyclohexanone (1) as starting material for the synthesis of optically active natural products. …
Number of citations: 31 www.sciencedirect.com

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